3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid
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Overview
Description
3-[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]BENZOIC ACID is a complex organic compound that features a phthalimide group linked to a benzoic acid moiety through an acetamido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]BENZOIC ACID typically involves multiple steps:
Esterification of Anthranilic Acid: Anthranilic acid is esterified in an acidic medium to produce methyl anthranilate.
Phthaloyl Protection of Alanine: Alanine is fused with phthalic anhydride at 150°C to yield phthaloyl-protected alanine.
Coupling Reaction: The phthaloyl-protected alanine is then coupled with methyl anthranilate to form the desired isoindole compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]BENZOIC ACID has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific functionalities.
Biological Studies: The compound is used in various biological assays to understand its interactions with biological molecules and pathways.
Mechanism of Action
The mechanism of action of 3-[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-DIOXOISOINDOL-2-YL)ACETIC ACID: This compound shares the phthalimide group but differs in the acetic acid moiety.
2-((1,3-DIOXOISOINDOL-2-YL)OXY)ACETIC ACID: Similar in structure but contains an oxy linkage.
3-(1,3-DIOXOISOINDOL-2-YL)BENZOIC ACID: Closely related but lacks the acetamido linkage.
Uniqueness
3-[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]BENZOIC ACID is unique due to its specific acetamido linkage, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H12N2O5 |
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Molecular Weight |
324.29 g/mol |
IUPAC Name |
3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C17H12N2O5/c20-14(18-11-5-3-4-10(8-11)17(23)24)9-19-15(21)12-6-1-2-7-13(12)16(19)22/h1-8H,9H2,(H,18,20)(H,23,24) |
InChI Key |
BYQQQMIJDLCOPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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